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Compound of Interest

Compound Name:
2-Carboethoxy-3'-piperidinomethyl

benzophenone

CAS No.: 898792-75-1

Cat. No.: B1613352

Get Quote

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development

Professionals Compound: 2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS:

898792-75-1)[1]

Introduction & Chemical Profiling
2-Carboethoxy-3'-piperidinomethyl benzophenone is a complex pharmaceutical

intermediate characterized by three distinct structural motifs: a rigid benzophenone core, a

hydrolytically sensitive ethyl ester (carboethoxy) group, and a highly basic piperidine ring[1].

Successfully characterizing this molecule requires a multi-modal analytical strategy. The

basicity of the tertiary amine (pKa ~9.5) dictates its ionization efficiency in mass spectrometry

and its pH-dependent retention behavior in liquid chromatography[2]. Meanwhile, the ester

linkage requires careful sample preparation in aprotic diluents to prevent degradation. This

application note details a self-validating, regulatory-aligned workflow for the structural,

chromatographic, and solid-state characterization of this compound.
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Figure 1: Multi-modal analytical workflow for comprehensive molecular characterization.

Structural Elucidation: NMR and HRMS
Expertise & Experience (Causality)
To confirm the molecular backbone, Nuclear Magnetic Resonance (NMR) and High-Resolution

Mass Spectrometry (HRMS) are employed in tandem. The basic piperidine nitrogen readily

accepts a proton, making positive Electrospray Ionization (ESI+) the ideal choice for HRMS,

yielding a strong [M+H]+ signal[3]. NMR provides orthogonal confirmation of the carbon

framework, specifically distinguishing the aliphatic piperidine protons from the aromatic

benzophenone protons[4].

Step-by-Step Protocol
NMR Preparation (USP <761>): Dissolve 15 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% TMS as an internal standard[5].

NMR Acquisition: Acquire 1H (400 MHz, 16 scans) and 13C (100 MHz, 256 scans) spectra.

Utilize 2D COSY to map the spin-spin coupling of the piperidine ring.

HRMS Preparation (USP <736>): Dilute the sample to a final concentration of 1 µg/mL in

Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid[3].

HRMS Acquisition: Inject 5 µL into a Q-TOF mass spectrometer operating in ESI+ mode. Set

the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Self-Validating System: The protocol is validated if the HRMS exact mass measurement falls

within ≤ 5 ppm of the theoretical [M+H]+ monoisotopic mass (m/z 352.1913).

Parent Ion [M+H]+
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Loss of Piperidine
m/z 267.09

 - C5H11N

Ester Cleavage (-EtOH)
m/z 306.14

 - C2H5OH
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Figure 2: Proposed ESI+ HRMS fragmentation pathway of the parent molecule.

Chromatographic Purity Profiling (UPLC-PDA-MS)
Expertise & Experience (Causality)
Analyzing basic compounds like piperidine derivatives on standard C18 stationary phases often

results in severe peak tailing due to secondary interactions with residual surface silanols. To

counteract this, we utilize a Charged Surface Hybrid (CSH) column. The CSH particle

possesses a low-level positive surface charge that repels the protonated piperidine moiety,

ensuring sharp, symmetrical peaks without requiring non-volatile ion-pairing agents[2].

Step-by-Step Protocol
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Sample Diluent: Prepare samples in 100% Acetonitrile to prevent aqueous hydrolysis of the

carboethoxy ester group.

Column Selection: Waters XSelect CSH C18 (100 mm × 2.1 mm, 1.7 µm).

Mobile Phase:

Phase A: 0.1% Formic Acid in MS-grade Water.

Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Gradient Program: 5% B to 95% B over 10.0 minutes, hold at 95% B for 2.0 minutes, re-

equilibrate at 5% B for 3.0 minutes. Flow rate: 0.4 mL/min.

Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for the benzophenone

chromophore); MS scan range 100–800 m/z.

Self-Validating System: In accordance with ICH Q2(R1) guidelines, system suitability is

confirmed if the tailing factor (Tf) of the main peak is ≤ 1.5, and the %RSD of the peak area for

six replicate standard injections is ≤ 2.0%[6],[7].

Quantitative Data Summary
Analyte /
Potential
Impurity

Relative
Retention Time
(RRT)

UV Max (nm) m/z [M+H]+
Structural
Note

2-Carboxy

Degradant
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Ester hydrolysis

product

2-Carboethoxy-

3'-

piperidinomethyl

benzophenone

1.00 254 352.19 Target API

3'-

Methylbenzophe
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1.25 254 269.11
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Solid-State & Thermal Characterization
Expertise & Experience (Causality)
Solid-state characterization is critical for determining polymorphic purity and formulation

viability. Fourier Transform Infrared Spectroscopy (FTIR) provides conclusive, non-destructive

identification of functional groups[3]. For this molecule, differentiating the ester carbonyl from

the ketone carbonyl is a primary diagnostic marker. Differential Scanning Calorimetry (DSC)

establishes the melting endotherm and thermal stability profile.

Step-by-Step Protocol
FTIR Analysis (USP <197>): Place 2-3 mg of the neat solid onto an Attenuated Total

Reflectance (ATR) diamond crystal[3]. Apply consistent pressure via the anvil. Collect 32

scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Diagnostic Bands: Look for the ester C=O stretch at ~1715 cm⁻¹ and the conjugated

benzophenone ketone C=O stretch at ~1660 cm⁻¹.

DSC Analysis: Weigh accurately 3.0–5.0 mg of the sample into a standard aluminum pan

and crimp with a pin-hole lid.

Thermal Program: Equilibrate at 25°C, then heat to 250°C at a rate of 10°C/min under a

continuous dry nitrogen purge (50 mL/min). Record the onset and peak temperatures of the

melting endotherm.

Self-Validating System: The FTIR spectrum must achieve a baseline transmission of >95% in

non-absorbing regions, and the DSC thermogram must show a single, sharp melting

endotherm to confirm polymorphic phase purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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